1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
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Overview
Description
1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound features an ethyl group at the first position, a 4-methylphenyl group at the fifth position, and a thiol group at the second position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylbenzaldehyde, ethylamine, and elemental sulfur in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically occurs in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to modify the imidazole ring or the substituents.
Substitution: The ethyl or methylphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can oxidize the thiol group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or other substituted imidazole derivatives.
Scientific Research Applications
1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-5-phenyl-1H-imidazole-2-thiol: Lacks the methyl group on the phenyl ring.
1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: Has a methyl group instead of an ethyl group at the first position.
1-ethyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to the specific combination of substituents on the imidazole ring The presence of both the ethyl and 4-methylphenyl groups, along with the thiol functionality, imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-ethyl-4-(4-methylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZAHVRRMFWZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=S)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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